molecular formula C9H14O3 B11914103 (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde

(s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde

Cat. No.: B11914103
M. Wt: 170.21 g/mol
InChI Key: FFGZPNNLXMQFMO-MRVPVSSYSA-N
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Description

(S)-1,4-Dioxaspiro[45]decane-2-carbaldehyde is a spiro compound characterized by a unique bicyclic structure containing a spiro carbon atom that connects two rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the Norrish–Yang photocyclization of 6-methoxytetrahydro-2H-pyran with a 4-hydroxy-2-butanone tether, which affords the 1,6-dioxaspiro[4.5]decane system as a mixture of isomers . Another approach involves the use of radical chemistry to construct the spiro-heterocyclic rings .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve optimizing the synthetic routes mentioned above for large-scale production. This would include ensuring high yields, cost-effectiveness, and scalability of the reactions.

Chemical Reactions Analysis

Types of Reactions: (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The spirocyclic structure can undergo substitution reactions, particularly at the carbon atoms adjacent to the oxygen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve nucleophiles and appropriate solvents.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

(S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex spirocyclic compounds.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites of enzymes and receptors, potentially inhibiting or activating their functions. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications in their activity.

Comparison with Similar Compounds

Uniqueness: (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde is unique due to its specific combination of a spirocyclic structure and an aldehyde functional group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

(3S)-1,4-dioxaspiro[4.5]decane-3-carbaldehyde

InChI

InChI=1S/C9H14O3/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h6,8H,1-5,7H2/t8-/m1/s1

InChI Key

FFGZPNNLXMQFMO-MRVPVSSYSA-N

Isomeric SMILES

C1CCC2(CC1)OC[C@H](O2)C=O

Canonical SMILES

C1CCC2(CC1)OCC(O2)C=O

Origin of Product

United States

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